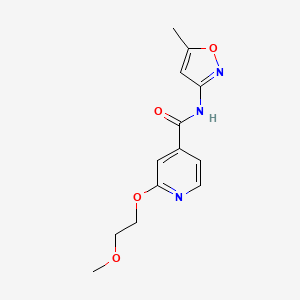![molecular formula C20H14ClN3O B2457193 N-(4-(1H-ベンゾ[d]イミダゾール-2-イル)フェニル)-3-クロロベンゾアミド CAS No. 476633-92-8](/img/structure/B2457193.png)
N-(4-(1H-ベンゾ[d]イミダゾール-2-イル)フェニル)-3-クロロベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide is a chemical compound that features a benzimidazole moiety linked to a chlorobenzamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole ring is known for its biological activity, making this compound a candidate for further research and development.
科学的研究の応用
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit certain enzymes and interact with DNA makes it a candidate for drug development.
Materials Science: The unique electronic properties of the benzimidazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Research: Its interactions with biological macromolecules such as proteins and nucleic acids are of interest for understanding cellular processes and developing new therapeutic strategies.
作用機序
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The connection between these biological activities and compounds containing the benzimidazole nucleus is well documented .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Benzimidazole derivatives are known to have favorable pharmacokinetic profiles .
Result of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, which would result in various molecular and cellular effects .
Action Environment
Like all drugs, the action of benzimidazole derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling with Chlorobenzamide: The benzimidazole derivative is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce benzimidazole N-oxides .
類似化合物との比較
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide: Similar in structure but with a different substitution pattern on the benzamide group.
2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Contains a benzimidazole ring but with additional functional groups that confer different biological activities.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorine atom in the benzamide group can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHJPMQHCQERIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide](/img/structure/B2457110.png)
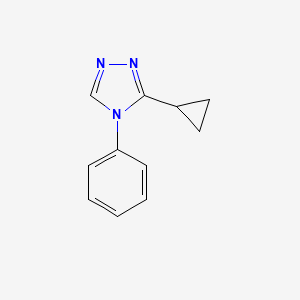
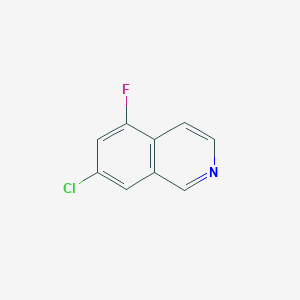
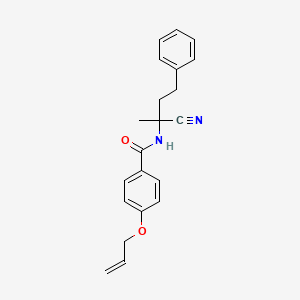
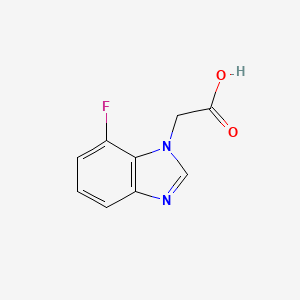
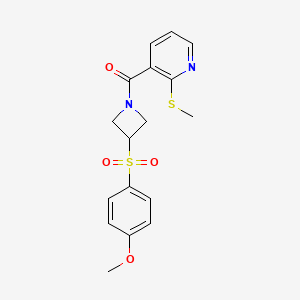
![N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide](/img/structure/B2457120.png)
![2-{2-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2457121.png)
![N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2457123.png)
![N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2457125.png)
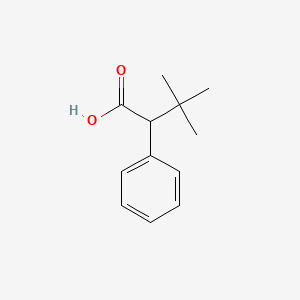
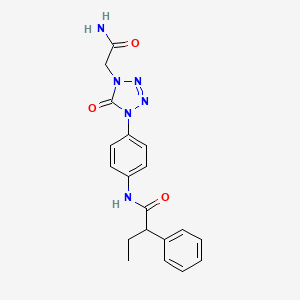
![N-(3,5-dimethylphenyl)-12-(8-methoxy-2-oxochromen-3-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2457132.png)
